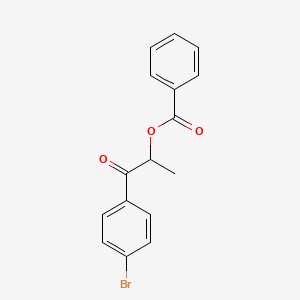![molecular formula C29H23FN2 B12608878 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-82-1](/img/structure/B12608878.png)
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a chemical compound that belongs to the class of fluorinated organic compounds. The presence of fluorine atoms imparts unique physical and chemical properties to the compound, making it of significant interest in various scientific fields .
Métodos De Preparación
The synthesis of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar coupling reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain biological targets, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be compared with other similar fluorinated compounds, such as:
4-Fluorobenzylamine: Another fluorinated compound with different structural features and applications.
2,6-Diphenyl-4-(4-fluorophenyl)pyrylium tetrafluoroborate: A compound with similar fluorinated phenyl groups but different core structures and properties.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: A fluorinated compound with a different heterocyclic core and distinct applications.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
917804-82-1 |
|---|---|
Fórmula molecular |
C29H23FN2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[4-(4-fluorophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H23FN2/c30-25-17-15-21(16-18-25)24-19-28(22-9-3-1-4-10-22)32(27-14-8-7-13-26(27)31)29(20-24)23-11-5-2-6-12-23/h1-20,24H,31H2 |
Clave InChI |
HUUMHMPMHRFEFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
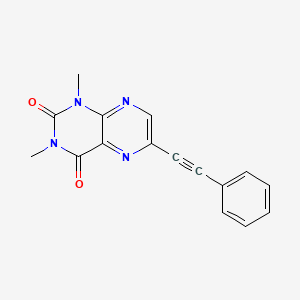
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
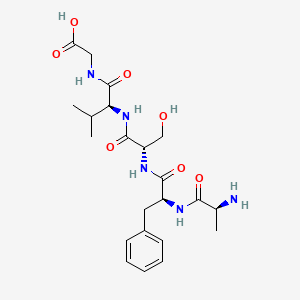

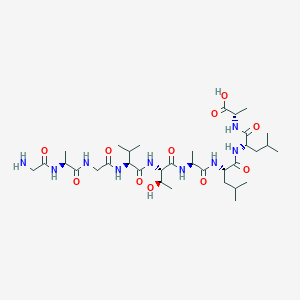
![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
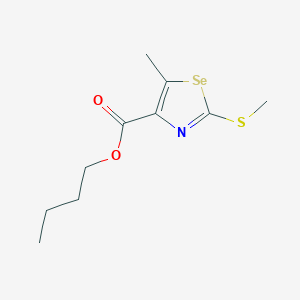
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
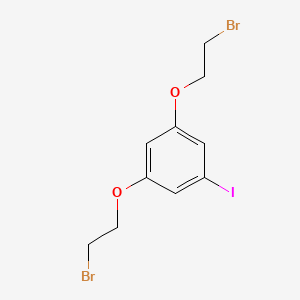
propanedinitrile](/img/structure/B12608889.png)
